Methyl 10,12-pentacosadiynoate
Overview
Description
Methyl 10,12-pentacosadiynoate is a compound that has been studied for its ability to form supramolecular self-assembled aggregates. In one study, a derivative of this compound, specifically mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin, was synthesized and found to self-assemble into worm-like supramolecular structures .
Synthesis Analysis
The synthesis of the derivative of Methyl 10,12-pentacosadiynoate involved reacting mono-6-amino-6-deoxy-β-cyclodextrin with N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid in DMF . This process highlights the reactivity of the diynoate group when combined with other reactive moieties, leading to the formation of complex structures.
Molecular Structure Analysis
The molecular structure of the synthesized compound was characterized using 2D nuclear magnetic resonance spectroscopy and X-ray powder diffraction. These techniques provided detailed information about the arrangement of atoms within the molecule and the self-assembled aggregates .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of Methyl 10,12-pentacosadiynoate itself, the study of its derivative within a supramolecular context suggests that the compound can participate in reactions leading to the formation of complex structures. The self-assembly and aggregation behavior is indicative of the potential chemical reactivity of Methyl 10,12-pentacosadiynoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of the derivative of Methyl 10,12-pentacosadiynoate were analyzed using thermogravimetry and electron microscopy. These analyses revealed the thermal stability of the compound and provided visual evidence of the worm-like supramolecular structures formed upon self-assembly .
Scientific Research Applications
- Summary of the Application : Methyl 10,12-pentacosadiynoate is used in the synthesis of low-temperature irreversible thermochromic indicators based on functional polydiacetylene for food storage applications . These thermochromic materials are of great interest because of their color transition characteristic as a function of temperature, which can be utilized as a temperature indicator to ensure the safety and quality of deep-frozen products during storage and transportation .
- Methods of Application or Experimental Procedures : To achieve thermochromic transition in different temperature ranges, pentacosadiynoic acid (PC) was functionalized with ethylene glycol monomethylether (EGME), diethylene glycol monomethyl ether (DGME) and triethylene glycol monomethyl ether (TGME), resulting in the formation of ester head groups . Photopolymerization of the synthesized diacetylene dyes was carried out to convert the monomers of the dyes into polymers . The functional dye was incorporated into a polymer film to apply directly on deep freeze products as a polymer strip .
- Results or Outcomes : The absorption spectroscopy and optical images study revealed that the functionalized dyes underwent irreversible thermochromic transition when exposed to freezing temperatures . This property of irreversible color transition can make them a reliable indicator of temperature change . When the temperature increases upon freezing level, the color of the thermochromic strip changes which can provide a visual warning to the consumers and manufacturers .
properties
IUPAC Name |
methyl pentacosa-10,12-diynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSURCIXQQGITI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152953 | |
Record name | Methyl 10,12-pentacosadiynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10,12-pentacosadiynoate | |
CAS RN |
120650-77-3 | |
Record name | Methyl 10,12-pentacosadiynoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 10,12-pentacosadiynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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